molecular formula C13H18O6 B2766050 3-O-Benzyl-d-glucose

3-O-Benzyl-d-glucose

Cat. No.: B2766050
M. Wt: 270.28 g/mol
InChI Key: RAEXDMCULJOFDK-YVECIDJPSA-N
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Description

3-O-Benzyl-d-glucose is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal

InChI

InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1

InChI Key

RAEXDMCULJOFDK-YVECIDJPSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

3-O-Benzyl-D-Glucose: Structural Dynamics, Synthesis, and Application in Glycoscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-O-Benzyl-D-glucose is a critical monosaccharide intermediate in carbohydrate chemistry. Unlike per-benzylated derivatives (e.g., 2,3,4,6-tetra-O-benzyl-D-glucose), the 3-O-benzyl mono-ether offers a unique orthogonal protection pattern. By masking the C3 hydroxyl—a position often challenging to access selectively in pyranose rings—it leaves the C1, C2, C4, and C6 positions available for further functionalization. This guide details the stereochemical implications of the C3-benzyl ether, the regioselective synthesis via the "Diacetone Glucose" route, and the spectroscopic signatures required for validation.

Part 1: Structural & Stereochemical Analysis

Conformation and Steric Influence

In its free hemiacetal form, this compound exists in dynamic equilibrium. The bulky benzyl ether (


) at Carbon 3 (C3) significantly influences the molecular volume but respects the fundamental stability of the glucopyranose ring.
  • The

    
     Chair Preference:  Despite the bulk of the benzyl group, the molecule predominantly adopts the 
    
    
    
    chair conformation. In D-glucose, the C3 hydroxyl is equatorial. Alkylation with a benzyl group retains this equatorial orientation, minimizing 1,3-diaxial interactions that would destabilize the ring.
  • Mutarotation: As a free sugar (hemiacetal at C1), the compound undergoes mutarotation in solution, equilibrating between the

    
    -anomer (axial OH at C1) and the 
    
    
    
    -anomer (equatorial OH at C1).
    • 
      -Anomer:  Stabilized by the anomeric effect, though sterically less favored than the 
      
      
      
      -form.
    • 
      -Anomer:  Sterically favored due to all-equatorial substituents (except the C3-OBn which is also equatorial).
      
Visualization of Anomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the furanose kinetic products and the thermodynamic pyranose forms, highlighted by the stable benzyl ether at C3.

Mutarotation OpenChain Open Chain (Aldehyde Form) AlphaPyr α-D-Glucopyranose (3-O-Bn, 36%) OpenChain->AlphaPyr Cyclization (C1-O5) BetaPyr β-D-Glucopyranose (3-O-Bn, 64%) OpenChain->BetaPyr Cyclization (C1-O5)

Caption: Mutarotation equilibrium of this compound in aqueous solution. The β-anomer predominates due to equatorial stability.

Part 2: Synthesis Strategy (The Diacetone Glucose Route)

Direct benzylation of D-glucose yields a mixture of products due to the similar reactivity of the secondary hydroxyls. To achieve high regioselectivity for the C3 position, the Diacetone Glucose Method is the industry standard. This protocol utilizes the thermodynamic stability of 1,2:5,6-di-O-isopropylidene acetals to isolate the C3 hydroxyl.

Experimental Protocol
Step 1: Formation of Diacetone Glucose

Reagents: D-Glucose, Acetone,


 (cat), 

. Mechanism: Thermodynamic control forces the formation of two 5-membered dioxolane rings. The 1,2-acetal forms cis-fused, while the 5,6-acetal protects the tail. This leaves C3-OH as the only free hydroxyl.
Step 2: Benzylation (Williamson Ether Synthesis)

Reagents: NaH (60% dispersion), Benzyl Bromide (BnBr), DMF,


.[1]
Protocol: 
  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF under

    
    .
    
  • Add NaH slowly at

    
     to deprotonate C3-OH (Formation of alkoxide).
    
  • Add BnBr dropwise. The alkoxide attacks the benzylic carbon via

    
    .
    
  • Critical Insight: The reaction is quantitative because C3 is sterically accessible in the furanose conformation.

Step 3: Global Deprotection (Hydrolysis)

Reagents: TFA/Water (9:1) or


.
Objective:  Remove both isopropylidene groups to restore the pyranose ring.
Protocol: 
  • Dissolve the benzylated intermediate in aqueous TFA.

  • Stir at room temperature. The 5,6-acetal hydrolyzes first (kinetic), followed by the more stable 1,2-acetal.

  • Neutralize with Amberlite resin or

    
     to prevent degradation of the product.
    
  • Concentrate to yield this compound.[2]

Synthesis Workflow Diagram

Synthesis Step1 D-Glucose Step2 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (Diacetone Glucose) Step1->Step2 Acetone, H+, ZnCl2 (Thermodynamic Protection) Step3 3-O-Benzyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose Step2->Step3 NaH, BnBr, DMF (C3-OH Alkylation) Step4 This compound (Target Pyranose) Step3->Step4 TFA/H2O or HCl (Global Hydrolysis & Ring Expansion)

Caption: Regioselective synthesis pathway ensuring exclusive protection of the C3 hydroxyl group.

Part 3: Characterization & Validation (NMR Diagnostics)

Validating the structure requires distinguishing the 3-O-benzyl isomer from other potential regioisomers. The key diagnostic is the chemical shift of the C3 proton and the presence of the benzyl


 group.
1H NMR Signatures (400 MHz, D2O/CDCl3)

The following shifts are characteristic for the pyranose form. Note that in


, the anomeric protons (

and

) will be distinct.[3]
Proton

-Anomer Shift (ppm)

-Anomer Shift (ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
H-1 (Anomeric) ~5.22~4.65Doublet

(

)

(

)

is upfield with large axial-axial coupling.
H-3 ~3.65 - 3.80~3.50 - 3.65Triplet (dd)

Deshielded relative to unsubstituted glucose (~3.5 ppm).
Benzyl

4.70 - 4.904.70 - 4.90AB System

Appears as two doublets due to chirality of the sugar.
Aromatic (Ph) 7.30 - 7.457.30 - 7.45Multiplet-Integration = 5H confirms mono-benzylation.
13C NMR Signatures[4]
  • Anomeric Carbon (C1):

    
     (~92.0 ppm) and 
    
    
    
    (~96.0 ppm).
  • Benzylic Carbon (

    
    ):  Distinct signal at 72.0 – 75.0 ppm .
    
  • C3 Carbon: Downfield shift (~83-85 ppm) compared to free glucose (~76 ppm) due to the

    
    -effect of the ether oxygen.
    

Part 4: Applications in Drug Development[5]

Glycosylation Building Block

This compound serves as a strategic "acceptor" in oligosaccharide synthesis. By having C3 permanently protected (until hydrogenolysis), chemists can selectively manipulate the more reactive primary alcohol (C6) or the anomeric center (C1) to build branched glycan structures found in bacterial cell walls or tumor-associated antigens.

Biological Probe

Unlike 3-O-methyl-glucose, which is a well-known non-metabolizable transport marker, 3-O-benzyl-glucose introduces significant steric bulk.

  • Hexokinase Interaction: The bulky benzyl group at C3 interferes with the phosphorylation by hexokinase, making it a poor substrate for glycolysis.

  • GLUT Transporter: It is used to map the steric tolerance of Glucose Transporters (GLUTs). While it binds to GLUT1, the transport rate is significantly lower than D-glucose, providing insights into the pore size and hydrophobicity of the transporter's central channel.

References

  • BenchChem. Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-Glucose. (Protocol adapted for mono-benzyl context).

  • National Institutes of Health (PubChem). this compound Compound Summary. PubChem CID 10978515.[2]

  • Royal Society of Chemistry. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances, 2019.

  • Magritek. Glucose Anomers and NMR Analysis. (General reference for anomeric shifts).

Sources

3-O-Benzyl-d-glucose: A Strategic Glycosyl Donor Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utility, synthesis, and activation of 3-O-Benzyl-d-glucose , a pivotal "armed/disarmed" hybrid precursor in carbohydrate chemistry.

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Glycobiologists, and Drug Development Scientists

Executive Summary: The Orthogonal Advantage

In complex oligosaccharide synthesis, the differentiation of hydroxyl groups is the primary bottleneck. This compound serves as a high-value precursor because it introduces a permanent, non-migratory ether protecting group at the C3 position early in the synthetic sequence.

Unlike fully benzylated ("armed") or fully acetylated ("disarmed") donors, derivatives of 3-O-benzyl-glucose allow for orthogonal branching . The C3-benzyl ether survives the basic or acidic conditions used to remove temporary esters (acetates/benzoates) at C2, C4, and C6, making it the ideal scaffold for constructing 1,3-branched glucans or biologically active antigens where the C3 position remains protected while others are glycosylated.

Strategic Synthesis of the Precursor

The most robust route to this compound avoids the poor regioselectivity of direct glucose benzylation. Instead, it utilizes the thermodynamic stability of acetonides (isopropylidene acetals) to lock the C1–C2 and C5–C6 positions.

The Diacetone Glucose Route

This pathway guarantees regiochemical purity at C3.

  • Starting Material: 1,2:5,6-Di-O-isopropylidene-α-d-glucofuranose (Diacetone Glucose).[1][2][3]

  • Functionalization: The C3-OH is the only free hydroxyl, allowing facile alkylation.

  • Hydrolysis: Acidic hydrolysis removes both acetonide rings, resulting in the pyranose form of 3-O-benzyl-glucose.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation from Diacetone Glucose to the activated Trichloroacetimidate donor.

SynthesisWorkflow DAG Diacetone Glucose (1,2:5,6-protected) BnDAG 3-O-Benzyl-Diacetone Glucose DAG->BnDAG NaH, BnBr DMF, 0°C BnGlc This compound (Pyranose form) BnDAG->BnGlc AcOH/H2O (75%) Reflux TetraAc 1,2,4,6-Tetra-O-acetyl- 3-O-benzyl-glucose BnGlc->TetraAc Ac2O, Pyridine DMAP Hemiacetal 2,4,6-Tri-O-acetyl- 3-O-benzyl-glucose TetraAc->Hemiacetal BnNH2 or Hydrazine Acetate Donor Schmidt Donor (Trichloroacetimidate) Hemiacetal->Donor Cl3CCN DBU/DCM

Caption: Step-wise conversion of Diacetone Glucose to the activated Schmidt Donor via the 3-O-Benzyl intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The completion of Step 1 is visually indicated by the cessation of hydrogen gas evolution; Step 2 is validated by the dissolution of the hydrophobic intermediate into the aqueous acid phase.

Protocol A: Synthesis of this compound

Reagents: 1,2:5,6-Di-O-isopropylidene-α-d-glucofuranose (DAG), Sodium Hydride (60% dispersion), Benzyl Bromide, DMF, Acetic Acid.[1]

  • Benzylation (The Lock Step):

    • Dissolve DAG (10.0 g, 38.4 mmol) in anhydrous DMF (100 mL) under Argon.

    • Cool to 0°C. Add NaH (1.84 g, 46.0 mmol) portion-wise. Observation: Vigorous bubbling (

      
      ) will occur.
      
    • Stir for 30 min until bubbling ceases (Self-validation: ensures deprotonation).

    • Add Benzyl Bromide (5.5 mL, 46.0 mmol) dropwise. Warm to RT and stir for 4 hours.

    • Quench: Add MeOH (5 mL) carefully. Concentrate in vacuo. Partition between Et2O and Water. Dry organic layer (

      
      ) and concentrate to yield 3-O-Benzyl-DAG  as a syrup.
      
  • Global Deprotection (The Release Step):

    • Dissolve the crude 3-O-Benzyl-DAG in 75% aqueous Acetic Acid (100 mL).

    • Heat to 60°C for 12 hours.

    • Mechanism:[2][4][5] The kinetic 5,6-acetonide cleaves first, followed by the thermodynamic 1,2-acetonide.

    • Concentrate under reduced pressure.[6] Co-evaporate with toluene (3x) to remove acetic acid.

    • Purification: Flash chromatography (DCM:MeOH 9:1) yields This compound (approx. 85% yield over 2 steps).[7]

Protocol B: Activation to Schmidt Donor

To utilize this precursor in glycosylation, it must be converted into a donor. The 2,4,6-tri-O-acetyl-3-O-benzyl-α-d-glucopyranosyl trichloroacetimidate is a standard "disarmed" donor that provides β-selectivity due to Neighboring Group Participation (NGP) from the C2-acetate.

  • Peracetylation: Treat 3-O-Bn-glucose with

    
     (5 equiv) and Pyridine (solvent) + cat. DMAP. Yields 1,2,4,6-tetra-O-acetyl-3-O-benzyl-glucose.
    
  • Anomeric Deprotection: Treat with Hydrazine Acetate in DMF (50°C) to selectively remove the anomeric acetate, yielding the hemiacetal.

  • Imidate Formation:

    • Dissolve hemiacetal in dry DCM.

    • Add Trichloroacetonitrile (10 equiv) and DBU (0.1 equiv) at 0°C.

    • Stir 1h. Filter through a short pad of silica (pre-neutralized with Et3N) to isolate the α-imidate.

Mechanistic Analysis: The "Armed-Disarmed" Balance

The 3-O-benzyl group plays a unique electronic role.

  • Electron Density: The C3-OBn is an electron-donating ether. In a fully acetylated sugar, C3 is usually electron-withdrawing (acetate). Replacing C3-OAc with C3-OBn increases the reactivity of the donor relative to a per-acetylated analog, but it remains less reactive than a per-benzylated donor.

  • Selectivity (NGP): Even with C3-OBn, the stereochemical outcome of glycosylation is dictated by C2.

    • If C2 = OAc: The C2-acetoxonium ion intermediate ensures β-selectivity (1,2-trans).

    • If C2 = OBn: The reaction relies on the anomeric effect and solvent participation, often favoring α-selectivity (1,2-cis).

Quantitative Comparison of Donor Reactivity
Donor TypeC2 Protecting GroupC3 Protecting GroupRelative Reactivity (RR)Major Product
Per-benzylBenzyl (Ether)Benzyl (Ether)High (

)

/

Mix
Per-acetylAcetyl (Ester)Acetyl (Ester)Low (1)

(exclusive)
3-O-Bn Hybrid Acetyl (Ester) Benzyl (Ether) Medium (

)

(exclusive)

Table 1: The 3-O-Bn hybrid donor offers a "Goldilocks" reactivity profile—reactive enough for difficult acceptors, but stable enough for storage, with guaranteed


-selectivity via C2-NGP.

Application Case Study: 1,3-Branched Oligosaccharides

In the synthesis of fungal


-glucans, branching at the 3-position is common.
  • Coupling: The 2,4,6-tri-O-acetyl-3-O-benzyl donor is coupled to an acceptor.

  • Differentiation: The acetates at C2, C4, and C6 are removed via Zemplén deacetylation (

    
    ). The C3-benzyl ether remains intact.
    
  • Branching: The newly exposed hydroxyls (C2, C4, C6) can be protected (e.g., benzylidene acetal at 4,6), leaving C3-OBn as a permanent mask until hydrogenolysis is performed at the very end of the total synthesis.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[8] Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and Derivatives. BenchChem Technical Protocols. Link

  • Synthose. (2024).[9] Product Specification: 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranosyl trichloroacetimidate. Synthose Catalog. Link

  • Codée, J. D. C., et al. (2023).[6] Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC PubMed Central. Link

  • PubChem. (2021).[10] Compound Summary: this compound.[1][11][10][12][13] National Library of Medicine. Link

Sources

The Strategic Reactivity of Glucose Hydroxyls: A Precision Guide for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Reactivity

In medicinal chemistry and glycobiology, glucose is not merely a fuel source but a scaffold of immense stereochemical density. For the synthetic chemist, the challenge lies in the differential reactivity of its five hydroxyl groups. They are not created equal.

This guide deconstructs the D-glucopyranose scaffold, ranking the hydroxyls by nucleophilicity and acidity, and providing field-tested protocols for their selective manipulation. We move beyond "trial and error" to a deterministic approach based on steric and electronic environments.

Structural Anatomy & Reactivity Hierarchy

The reactivity of glucose hydroxyls in the pyranose form is governed by three factors: steric hindrance , electronic induction (from the anomeric center), and hydrogen bonding networks .

The Reactivity Heatmap

The general order of nucleophilic reactivity for acylation/alkylation in


-D-glucopyranose is:

C6-OH > C2-OH > C3-OH > C4-OH (Note: C1-OH is a hemiacetal and operates under a completely different mechanistic paradigm involving oxocarbenium ion intermediates.)

PositionTypeReactivity ProfileMechanistic Driver
C6-OH PrimaryHighest Sterically unhindered; primary alcohol. Rotates freely (tg, gt, gg rotamers).
C2-OH SecondaryHigh Enhanced acidity due to proximity to the electron-withdrawing anomeric center (C1).
C3-OH SecondaryModerate Flanked by C2 and C4; often involved in hydrogen bonding which lowers nucleophilicity.
C4-OH SecondaryLowest Sterically crowded; equatorial but flanked by the C5-hydroxymethyl group.
C1-OH HemiacetalUnique "Anomeric" center. Reactivity is driven by the exo-anomeric effect and lone pair donation from the ring oxygen.
Visualization: The Reactivity Landscape

The following diagram illustrates the steric and electronic hierarchy of the glucose scaffold.

GlucoseReactivity C6 C6-OH (Primary) Most Nucleophilic C4 C4-OH (Secondary) Least Reactive C6->C4 Steric Shielding from C5-CH2OH C1 C1-OH (Anomeric) Glycosyl Donor Site C2 C2-OH (Secondary) High Acidity C1->C2 Inductive Effect (EWG) C3 C3-OH (Secondary) Moderate Reactivity C2->C3 H-Bonding Network

Caption: Hierarchy of hydroxyl reactivity. Green indicates high nucleophilicity; Red indicates unique anomeric reactivity; Yellow indicates enhanced acidity.

Strategic Protection: The 4,6-O-Benzylidene Pivot

The most powerful move in glucose chemistry is the simultaneous protection of C4 and C6. This locks the flexible C6 arm and masks the unreactive C4 position, leaving C2 and C3 available for manipulation.

Mechanism of Action

The formation of the 4,6-O-benzylidene acetal is under thermodynamic control . While a kinetic product might form at C1/C2 or C2/C3, the 6-membered 1,3-dioxane ring fused to the pyranose ring (trans-decalin like system) is the most stable configuration.

Experimental Protocol: 4,6-O-Benzylidene Protection

Objective: Selective protection of C4 and C6 hydroxyls.

Reagents:

  • Methyl

    
    -D-glucopyranoside (1.0 eq)
    
  • Benzaldehyde dimethyl acetal (1.5 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    TsOH) (0.1 eq)
  • Acetonitrile (Solvent)

Workflow:

  • Dissolution: Suspend glucose derivative in anhydrous acetonitrile under

    
    .
    
  • Catalysis: Add

    
    TsOH and benzaldehyde dimethyl acetal.
    
  • Equilibrium Drive: Heat to 60°C. Connect a rotary evaporator trap or use molecular sieves to remove methanol byproduct, driving the equilibrium to the right.

  • Quench: Neutralize with Triethylamine (

    
    ) after 2-4 hours (monitor by TLC).
    
  • Purification: Crystallization from EtOH/Hexane is often sufficient due to the high crystallinity of the benzylidene derivative.

Checkpoint: The product should show a characteristic singlet around


 5.5 ppm (benzylidene CH) in 

H NMR.

BenzylideneProtection Start Methyl Glucopyranoside Reagents PhCH(OMe)2 + pTsOH Start->Reagents Intermed Kinetic Acetals (Transient) Reagents->Intermed Fast Product Methyl 4,6-O- benzylidene-glucoside Intermed->Product Thermodynamic Sink (60°C)

Caption: Thermodynamic trapping of the C4 and C6 hydroxyls into a stable 1,3-dioxane ring system.

Selective Oxidation: The TEMPO Protocol

For drug development (e.g., glucuronide prodrugs), converting the C6-primary alcohol to a carboxylic acid is essential.[1][2][3] The TEMPO/NaClO system is the gold standard for this transformation, offering high selectivity for primary alcohols over secondary ones.

Mechanistic Insight

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic mediator. The active oxidant is the


-oxoammonium ion, which oxidizes the C6-OH.[2] The steric bulk of the methyl groups on TEMPO prevents it from attacking the crowded secondary hydroxyls (C2, C3, C4).
Experimental Protocol: C6-Selective Oxidation

Objective: Oxidation of C6-OH to C6-COOH without affecting secondary hydroxyls.

Reagents:

  • Protected Glucose (with free C6-OH)

  • TEMPO (0.01 eq)

  • NaBr (0.1 eq)

  • NaOCl (Commercial bleach, 2.0 eq)

  • Dichloromethane (DCM) / Water biphasic system

Step-by-Step:

  • Biphasic Setup: Dissolve substrate in DCM. Add aqueous solution of TEMPO and NaBr. Cool to 0°C.

  • Oxidant Addition: Slowly add buffered NaOCl (pH 8.6 using

    
    ) to the vigorously stirred mixture.
    
  • pH Control: The reaction generates HCl. Maintain pH 8-9 by adding dilute NaOH. Critical: If pH drops < 7, selectivity decreases and side reactions occur.

  • Quench: Add EtOH to quench excess hypochlorite.

  • Extraction: Acidify to pH 2 with dilute HCl and extract the carboxylic acid into EtOAc.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / NaBr Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Oxidizes Substrate Hydroxylamine->Oxoammonium Regeneration Substrate Glucose-C6-OH Product Glucose-C6-CHO -> C6-COOH Substrate->Product Via Oxoammonium

Caption: The catalytic cycle of TEMPO. The N-oxoammonium species selectively targets the unhindered primary C6-OH.

References

  • Relative Reactivity of Hydroxyl Groups: Chemical Reviews, 2018. "Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives."

  • TEMPO Oxidation Mechanism: ResearchGate, 2022. "TEMPO-mediated oxidation of C6 primary hydroxyl group."[4][5]

  • Benzylidene Protection: Organic Syntheses, Coll. Vol. 3. "Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside."[6][7]

  • Regioselective Acylation: Journal of Organic Chemistry, 2014. "Regioselective Acetylation of Diols and Polyols by Acetate Catalysis."

  • Catalytic Functionalization: Frontiers in Chemistry, 2024. "Selective glucose electro-oxidation catalyzed by TEMPO."

Sources

3-O-Benzyl-D-glucose: The Strategic Pivot in Carbohydrate Chemistry

[1]

Executive Summary

In the complex landscape of carbohydrate synthesis, This compound stands as a "privileged intermediate."[1] Unlike its per-benzylated counterparts, this specific derivative offers a unique balance: it masks the critical C-3 hydroxyl—often a site of enzymatic recognition or unwanted side reactions—while leaving the anomeric center and other hydroxyls available for manipulation.[1]

This guide moves beyond basic definitions to explore the causality of its synthesis , the evolution of its isolation , and the self-validating protocols required to generate it with high fidelity. We analyze why the C-3 position is the "Achilles' heel" of glucose functionalization and how historical protection strategies turned this vulnerability into a synthetic asset.

Historical Genesis: The "Acetone Era"

The history of this compound is not defined by a single "Eureka" moment but is inextricably linked to the development of acetonide (isopropylidene) protection strategies in the early 20th century.[1]

The Regioselectivity Paradox

D-Glucose presents five hydroxyl groups of similar reactivity.[1] Early carbohydrate chemists (circa Emil Fischer’s era) faced a "combinatorial nightmare" when attempting to selectively alkylate a single position.[1][2]

  • Primary OH (C-6): Sterically accessible but chemically distinct.[1][2]

  • Anomeric OH (C-1): Highly reactive, hemiacetal nature.[1]

  • Secondary OHs (C-2, C-3, C-4): Chemically similar, making direct regioselective alkylation nearly impossible without catalysts.[1]

The Diacetone Breakthrough

The isolation of this compound became routine only after the standardization of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (commonly known as Diacetone Glucose).[1]

When D-glucose is treated with acetone and an acid catalyst (Lewis or Brønsted), it thermodynamically favors the formation of two 5-membered dioxolane rings.[1] Crucially, the geometry of the glucofuranose ring in this protected form forces the C-3 hydroxyl to remain free and sterically exposed.[2] This thermodynamic accident made the C-3 position the easiest internal position to functionalize, reversing the usual difficulty of secondary hydroxyl protection.

Synthetic Evolution & Methodologies[1][2][3]

Method A: The Thermodynamic Route (The "Classic" Protocol)

Status: Industry Standard | Reliability: High | Scalability: Kg-scale[1]

This route exploits the thermodynamic stability of diacetone glucose.[2] It is the most robust method because it relies on substrate control rather than reagent control.[2]

Step-by-Step Protocol

Phase 1: The "Acetone Lock" (Protection) [2]

  • Reagents: D-Glucose, Acetone (solvent/reagent), Iodine (catalyst) or H2SO4.[1][2]

  • Mechanism: Acid-catalyzed ketalization.[1][2] The 1,2-cis diol and 5,6-vicinal diol form isopropylidene acetals.[1]

  • Checkpoint: The product, Diacetone Glucose, must show no aldehyde peak in NMR; the C-3 OH signal should be broad and exchangeable.

Phase 2: The Williamson Ether Synthesis (Functionalization)

  • Reagents: Diacetone Glucose, Sodium Hydride (NaH, 60% in oil), Benzyl Bromide (BnBr), DMF (anhydrous).[1][2]

  • Protocol:

    • Cool DMF solution of Diacetone Glucose to 0°C.

    • Add NaH portion-wise (Caution: H2 evolution). Allow alkoxide formation (30 min).

    • Add BnBr dropwise.[1][2] The color shifts (often yellowing).[2]

    • Warm to RT and stir for 4–6 hours.

  • Causality: The NaH deprotonates the exposed C-3 OH.[1][2] The resulting alkoxide attacks BnBr via an S_N2 mechanism.[2] Steric hindrance at C-1,2 and C-5,6 prevents side reactions.[1]

  • Validation: TLC (Hexane:EtOAc) shows a distinct upward shift (Rf ~0.6 vs 0.3).[1][2]

Phase 3: The Acidic Unlocking (Deprotection) [2]

  • Reagents: Acetic Acid (AcOH) / Water (80:20) or dilute HCl in MeOH.

  • Protocol:

    • Dissolve the 3-O-benzyl-diacetone intermediate in 80% AcOH.

    • Heat to 60°C. The kinetic acetal (5,6) hydrolyzes first, followed by the thermodynamic (1,2).[2]

    • Note: For pure this compound (pyranose form), complete hydrolysis is required.[1]

  • Endpoint: The product equilibrates to the pyranose form upon removal of the 1,2-acetal.[2]

Method B: The Kinetic Route (Stannylene Acetal)

Status: Specialized | Reliability: Moderate | Utility: Regioselectivity on unprotected sugars[2]

For cases where diacetone glucose is not the starting material (e.g., starting from methyl glucoside), tin chemistry offers a solution.[2]

  • Formation: Reaction of glucose diols with dibutyltin oxide (Bu2SnO) forms a cyclic stannylene acetal.[1][2]

  • Activation: The tin atom coordinates with the oxygen, enhancing the nucleophilicity of one oxygen over the other (often equatorial over axial, or primary over secondary).[2]

  • Benzylation: Treatment with BnBr/CsF yields the mono-benzyl ether.[1][2] Note: This often yields mixtures of 2-O and 3-O isomers depending on the exact conditions.[1]

Visualization of Synthetic Logic

The following diagram illustrates the "Thermodynamic Route," highlighting the logic of protecting group manipulation.

GGlucoseD-Glucose(Unprotected)Step1Acetone / H+ / I2(Thermodynamic Control)Glucose->Step1Diacetone1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose(C3-OH Free)Step2NaH / BnBr / DMF(Williamson Ether Synthesis)Diacetone->Step2Bn_Intermediate3-O-Benzyl-1,2:5,6-di-O-isopropylidene-glucose(Protected)Step3AcOH / H2O / Heat(Global Deprotection)Bn_Intermediate->Step3Final_ProductThis compound(Target)Step1->Diacetone  Forms Furanose RingStep2->Bn_Intermediate  Selective C3 AlkylationStep3->Final_Product  Hydrolysis & Ring Expansion

Caption: The "Classic" Diacetone Route exploits the thermodynamic stability of the 1,2:5,6-acetonide to expose the C-3 hydroxyl for selective benzylation.[1]

Technical Data & Applications

Key Physicochemical Properties
PropertyValueContext
Molecular Formula C13H18O6Monobenzylated hexose
Molecular Weight 270.28 g/mol
Melting Point 134–136 °CCrystalline solid (alpha-anomer dominant)
Solubility Water, MethanolModerate water solubility due to free OHs
TLC (Rf) ~0.4 (EtOAc:MeOH 9:[1][3]1)More polar than fully protected sugars
Applications in Drug Development[2][5][6]
  • SGLT/GLUT Transporter Probes: The C-3 position of glucose is critical for hydrogen bonding within the active site of Sodium-Glucose Linked Transporters (SGLT).[1] this compound serves as a steric probe; the bulky benzyl group often disrupts transport, turning the molecule into a competitive inhibitor or a non-transportable substrate analog.[1]

  • Metabolic Stability Studies: Hexokinase, the first enzyme in glycolysis, phosphorylates glucose at C-6.[1][2] However, recognition often involves the C-3 hydroxyl.[1] Modifying this position with a benzyl ether can prevent phosphorylation, making 3-O-benzyl-glucose a useful tool for studying "metabolic dead-ends" in cancer cell metabolism (Warburg effect studies).[1]

  • Building Block for Complex Glycans: In the synthesis of heparin fragments or blood group antigens, the 3-O-benzyl group acts as a "permanent" protecting group that survives basic and acidic conditions (except strong Lewis acids) but can be removed cleanly by hydrogenolysis (Pd/C, H2) at the very end of a total synthesis.

References

  • Schmidt, O. T. (1963).[1][2] Diacetone Glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose).[1][4] Methods in Carbohydrate Chemistry.

  • David, S., & Thieffry, A. (1979).[1][2] Regioselective benzylation of unprotected sugars using stannylene acetals. Journal of the Chemical Society, Perkin Transactions 1.

  • Gaucher, S. P., et al. (2025).[1][2] Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery. BenchChem Technical Notes.

  • BOC Sciences. (2024).[1][2] this compound Product Specifications and NMR Data.

  • Synthose Inc. (2024).[1][2] Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

Unveiling the Biological Potential of 3-O-Benzyl-d-glucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Synthetic Intermediate

To the dedicated researchers, scientists, and drug development professionals exploring the intricate world of carbohydrate chemistry and its biomedical applications, this guide offers an in-depth exploration of 3-O-Benzyl-d-glucose. While widely recognized as a pivotal intermediate in the synthesis of complex glycans and pharmaceuticals, the direct biological activities and potential applications of this molecule as a research tool remain a subject of nuanced investigation.[1][] This document moves beyond its established role as a building block to elucidate its potential interactions with biological systems, providing both theoretical frameworks and practical methodologies for its study.

Our objective is to equip you with a comprehensive understanding of this compound, grounded in scientific principles and supported by actionable protocols. We will delve into its known applications, explore its hypothesized biological effects, and present detailed experimental workflows to empower your research endeavors in metabolic diseases, oncology, and beyond.

The Molecular Profile of this compound: A Structural Overview

This compound is a monosaccharide derivative where the hydroxyl group at the C-3 position of a d-glucose molecule is protected by a benzyl ether linkage. This structural modification imparts unique physicochemical properties that distinguish it from its parent molecule, glucose.

Key Structural Features:

  • Benzyl Group: The introduction of the bulky, hydrophobic benzyl group at the C-3 position is the most significant modification. This has several implications:

    • Steric Hindrance: The benzyl group can sterically hinder interactions with enzymes and transporters that would typically bind glucose.

    • Increased Lipophilicity: The aromatic ring enhances the molecule's lipophilicity compared to the highly polar glucose, which can influence its membrane permeability and interaction with hydrophobic pockets of proteins.

  • Free Hydroxyl Groups: The remaining hydroxyl groups at positions C-1, C-2, C-4, and C-6 are available for interaction and further chemical modification. The free anomeric hydroxyl (at C-1) means the molecule can exist in both α and β anomeric forms.

  • Metabolic Stability: The ether linkage of the benzyl group is generally more stable to enzymatic cleavage than glycosidic bonds, suggesting that this compound may resist degradation by certain enzymes.

These structural characteristics are central to its primary application in organic synthesis, allowing for regioselective modification of the glucose scaffold.[1] However, they also form the basis for its potential, albeit less explored, biological activities.

Established and Potential Biological Activities

While direct, potent biological activity of this compound is not extensively documented, its structural similarity to glucose and other glucose analogs provides a foundation for several potential biological roles. Its primary utility in the biomedical field is as a precursor for compounds with significant therapeutic effects.[1][]

A Foundational Tool in Drug Discovery and Synthesis

The most prominent role of this compound and its fully benzylated counterpart, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is in the synthesis of bioactive molecules.[3][4] The benzyl protecting groups are stable under a variety of reaction conditions and can be readily removed via catalytic hydrogenation, making them ideal for multi-step synthetic pathways.[3]

Applications in Pharmaceutical Synthesis:

  • Anti-diabetic Agents: Benzylated glucose derivatives are crucial starting materials for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and α-glucosidase inhibitors, which are classes of drugs used to manage type 2 diabetes.[3]

  • Anticancer Therapeutics: Glycoconjugation, the attachment of sugar moieties to a drug, is a promising strategy in cancer therapy.[3] Cancer cells often overexpress glucose transporters (GLUTs), and conjugating cytotoxic agents to glucose analogs can facilitate their targeted delivery.[3]

  • Neurological Drug Development: Carbohydrate-based molecules are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease, and benzylated glucose serves as a key building block in these synthetic efforts.[3]

Probing Glucose Transport: A Potential Competitive Inhibitor?

Given its structural resemblance to glucose, this compound is hypothesized to interact with the family of facilitative glucose transporters (GLUTs). The bulky benzyl group at the C-3 position is likely to interfere with the conformational changes required for efficient transport across the cell membrane.

D-glucose is a substrate for several GLUT transporters, including GLUT1, GLUT2, GLUT3, and GLUT4, making the development of selective ligands challenging.[5] The modification at the C-3 position is an area of interest for developing such selective ligands.

While direct studies on this compound are scarce, research on related compounds provides clues. For instance, benzyl alcohol has been shown to inhibit D-glucose uptake in kidney brush-border membranes. This suggests that the benzyl moiety itself can interfere with the transport machinery.

The logical framework for investigating this compound as a GLUT inhibitor is based on the principles of competitive inhibition. The molecule may bind to the active site of the transporter, preventing glucose from binding and being transported.

Experimental Workflow: Assessing Inhibition of Glucose Uptake

This protocol outlines a common method to assess the inhibitory effect of this compound on cellular glucose uptake using a radiolabeled glucose analog.

Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, in the presence and absence of the test compound (this compound). 2-deoxy-D-glucose is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it inside the cell.[6] A reduction in the accumulation of the radiolabel in the presence of the test compound indicates inhibition of glucose transport.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high GLUT1 expression)

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • This compound

  • Phloretin (a known GLUT inhibitor, as a positive control)

  • Cell lysis buffer

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.

  • Starvation: Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 30 minutes to deplete intracellular glucose.

  • Inhibitor Incubation: Add KRH buffer containing various concentrations of this compound or phloretin to the wells and incubate for 15 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose to each well. Incubate for a predetermined optimal time (e.g., 5-10 minutes).

  • Termination: Stop the uptake by aspirating the radioactive buffer and washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the untreated control.

Self-Validation:

  • The inclusion of a known inhibitor like phloretin serves as a positive control to validate the assay's performance.

  • A dose-response curve should be generated to determine the IC50 value of this compound if it shows inhibitory activity.

Diagram: Investigating Glucose Transport Inhibition

Glucose_Uptake_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_analysis Analysis cell_culture 1. Cell Culture starvation 2. Glucose Starvation cell_culture->starvation inhibitor 3. Inhibitor Incubation (this compound) starvation->inhibitor uptake 4. Add Radiolabeled Glucose Analog inhibitor->uptake terminate 5. Terminate Uptake uptake->terminate lysis 6. Cell Lysis terminate->lysis scintillation 7. Scintillation Counting lysis->scintillation data_analysis 8. Data Analysis (IC50 determination) scintillation->data_analysis

Caption: Workflow for assessing the inhibition of glucose uptake by this compound.

Interaction with Glycolytic Enzymes

Another avenue of potential biological activity is the interaction of this compound with enzymes of the glycolytic pathway. The first committed step in glycolysis is the phosphorylation of glucose to glucose-6-phosphate by hexokinase.

Hypothesis: The benzyl group at the C-3 position may hinder the binding of this compound to the active site of hexokinase, potentially making it a poor substrate or even an inhibitor of the enzyme. Inhibition of glycolysis at this stage can deprive cells of the necessary substrate for the pentose phosphate pathway, which is a major source of NADPH for antioxidant defense.[7]

Experimental Protocol: Hexokinase Activity Assay

Principle: This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm. The effect of this compound can be assessed by its ability to compete with glucose as a substrate.

Materials:

  • Purified hexokinase

  • Glucose-6-phosphate dehydrogenase

  • ATP

  • NADP⁺

  • Tris-HCl buffer

  • MgCl₂

  • Glucose (substrate)

  • This compound (test compound)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADP⁺.

  • Enzyme Addition: Add glucose-6-phosphate dehydrogenase and hexokinase to the mixture.

  • Substrate/Inhibitor Addition: Add a fixed concentration of glucose and varying concentrations of this compound. For control experiments, add only glucose.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Plot the velocity against the substrate/inhibitor concentration to determine the kinetic parameters (Km and Vmax) and the mode of inhibition (e.g., competitive, non-competitive).

Self-Validation:

  • Running the assay with varying concentrations of glucose will allow for the determination of the enzyme's baseline kinetic parameters.

  • The use of a known hexokinase inhibitor can serve as a positive control.

Diagram: Hexokinase Activity Assay Workflow

Hexokinase_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis reagents 1. Prepare Reaction Mix (Buffer, ATP, NADP+) enzymes 2. Add Enzymes (Hexokinase, G6PDH) reagents->enzymes substrate 3. Add Substrate (Glucose) & Test Compound enzymes->substrate measurement 4. Measure Absorbance at 340 nm substrate->measurement kinetics 5. Calculate Reaction Velocity measurement->kinetics inhibition 6. Determine Kinetic Parameters & Inhibition Mode kinetics->inhibition

Caption: A streamlined workflow for determining the effect of this compound on hexokinase activity.

Data Summary and Future Directions

Currently, there is a lack of quantitative data in the public domain specifically detailing the biological activities of this compound. The table below is presented as a template for researchers to populate as data becomes available through the execution of the proposed experiments.

Table 1: Potential Biological Activity Profile of this compound (Hypothetical Data)

Biological TargetAssay TypeParameterValueReference
GLUT1 TransporterGlucose Uptake InhibitionIC₅₀To be determinedN/A
HexokinaseEnzyme InhibitionKᵢTo be determinedN/A
β-glucosidaseEnzyme InhibitionIC₅₀To be determinedN/A

The exploration of this compound's direct biological effects is a nascent field. Future research should focus on:

  • Systematic Screening: Evaluating its activity against a panel of GLUT isoforms and glycolytic enzymes to identify potential specificities.

  • Metabolic Fate: Investigating its cellular uptake, metabolism, and the stability of the benzyl ether linkage in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyl group and at other positions on the glucose ring to understand the structural determinants of activity.

Conclusion: A Call for Further Investigation

This compound stands at a fascinating intersection of synthetic chemistry and chemical biology. While its role as a protected building block is well-established and invaluable, this guide posits that its potential direct biological activities warrant deeper investigation. The bulky, lipophilic benzyl group at the C-3 position presents a unique structural feature that could modulate interactions with key proteins in glucose metabolism and transport.

The experimental frameworks provided herein offer a starting point for researchers to systematically explore these potential activities. By moving from hypothesis to empirical data, the scientific community can build a more complete picture of this compound, potentially uncovering novel research tools or even lead compounds for therapeutic development. The journey to fully understand the biological landscape of this modified sugar has just begun.

References

  • Wieman, H. L., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC. Available from: [Link]

  • Google Patents. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Enzymic Preparation of Benzyl β-D-Glucopyranoside. Available from: [Link]

  • PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Available from: [Link]

  • National Institutes of Health. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment. Available from: [Link]

Sources

Methodological & Application

Application Note: Regioselective Benzylation of D-Glucose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The regioselective benzylation of D-glucose is a foundational challenge in carbohydrate chemistry. With five hydroxyl groups of varying nucleophilicity (one primary, four secondary) and subtle steric differences, achieving site-selective alkylation without exhaustive protection-deprotection sequences is critical for efficient drug development.[1]

This guide moves beyond basic textbook etherification (e.g., NaH/BnBr) which results in "statistical mixtures" or exhaustive per-benzylation.[1] Instead, we focus on chelation-controlled methodologies that exploit the specific stereochemistry of the glucopyranoside ring.

The "Glucose Challenge"

In D-glucose, the hydroxyl reactivity order generally follows steric accessibility and acidity: C6-OH (primary) > C2-OH (closest to anomeric center, most acidic) > C3-OH ≈ C4-OH . However, this natural order is insufficient for high-purity synthesis of specific isomers (e.g., 3-O-benzyl glucose).[1]

We present two high-fidelity protocols designed for the Methyl


-D-glucopyranoside  scaffold (a standard drug development starting material):
  • Protocol A (The "Gold Standard"): Stannylene Acetal-Mediated 3-O-Benzylation. A robust, scale-up friendly method utilizing organotin intermediates to activate the equatorial C3-hydroxyl.

  • Protocol B (The "Regiodivergent" Strategy): Reductive Ring Opening of 4,6-O-Benzylidene Acetals. A strategic method to install a benzyl ether at C4 or C6 with perfect regiocontrol by manipulating the reduction of a cyclic acetal.

Mechanistic Pathways & Decision Matrix

The choice of method depends on the target position. The following decision matrix illustrates the logic:

GlucoseStrategy Start Target: Regioselective Benzylation of D-Glucose Substrate Substrate: Methyl 4,6-O-benzylidene- α-D-glucopyranoside Start->Substrate Standardize Scaffold Decision Which Position? Substrate->Decision Pos3 Target: C3-OH Decision->Pos3 Direct Alkylation Pos4 Target: C4-OH (C6-O-Bn) Decision->Pos4 Reductive Opening Pos6 Target: C6-OH (C4-O-Bn) Decision->Pos6 Reductive Opening MethodA Protocol A: Stannylene Acetal (Bu2SnO / BnBr / CsF) Pos3->MethodA MethodB1 Protocol B1: LiAlH4 / AlCl3 or BH3·THF Pos4->MethodB1 MethodB2 Protocol B2: Et3SiH / TFA or NaCNBH3 / HCl Pos6->MethodB2 Result3 3-O-Benzyl Ether MethodA->Result3 Result4 6-O-Benzyl Ether (4-OH free) MethodB1->Result4 Result6 4-O-Benzyl Ether (6-OH free) MethodB2->Result6

Figure 1: Strategic decision tree for installing benzyl groups at C3, C4, or C6 positions starting from the 4,6-benzylidene protected glucoside.[1]

Protocol A: Stannylene Acetal-Mediated 3-O-Benzylation

Objective: Selective benzylation of the C3-hydroxyl group in the presence of the free C2-hydroxyl. Mechanism: Dibutyltin oxide reacts with the trans-diequatorial 2,3-diol to form a stannylene acetal. While stannylenes typically prefer cis-diols, in gluco-configured systems they form a dynamic equilibrium. In the presence of nucleophilic enhancers (fluoride or quaternary ammonium halides), the reaction occurs preferentially at the equatorial oxygen that is less sterically hindered or electronically activated.[1] In the 4,6-protected glucose system, C3 is the preferred site of alkylation.[1]

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 4,6-O-benzylidene-

-D-glucopyranoside
Substrate1.0Dried in vacuo >4h
Dibutyltin oxide (Bu

SnO)
Catalyst/Reagent1.1Toxic; handle in fume hood
Benzyl Bromide (BnBr) Electrophile1.2 - 1.5Freshly distilled if yellow
Cesium Fluoride (CsF) Activator1.2Or TBAB (Tetrabutylammonium bromide)
Toluene / Dioxane Solvent-Anhydrous required
Step-by-Step Methodology
  • Stannylene Formation (The "Dean-Stark" Step):

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the glucoside substrate (1.0 equiv) and Bu

      
      SnO (1.1 equiv) in anhydrous toluene (0.1 M concentration).
      
    • Heat to reflux for 3–4 hours. The mixture will transition from a suspension to a clear homogeneous solution as the stannylene acetal forms and water is azeotropically removed.

    • Critical Checkpoint: Clarity of the solution indicates successful formation of the tin intermediate.

    • Concentrate the solution to roughly half volume to ensure dryness, or evaporate to dryness and redissolve in anhydrous dioxane (if solubility is an issue).

  • Regioselective Alkylation:

    • Cool the reaction mixture to room temperature.

    • Add CsF (1.2 equiv) or TBAB (1.0 equiv).[1] The addition of fluoride/halide coordinates to the tin, increasing the nucleophilicity of the oxygen atoms (the "Sn-O bond activation").[1]

    • Add Benzyl Bromide (1.2–1.5 equiv) dropwise.[1]

    • Heat the mixture to 60–80 °C. Monitor by TLC (System: Hexane/EtOAc 2:1). The 3-O-benzyl product usually runs higher (less polar) than the starting material but lower than the di-benzyl impurity.

  • Work-up & Purification:

    • Once conversion is >90% (typically 4–16 hours), cool to room temperature.[1]

    • Quenching: Dilute with EtOAc and wash with 1M KF (aq) or saturated NaHCO

      
      .[1] The KF wash is essential to break the tin emulsion and precipitate insoluble Bu
      
      
      
      SnF
      
      
      .
    • Filter the resulting suspension through a pad of Celite to remove tin solids.

    • Wash the organic filtrate with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 75–85% of the 3-O-benzyl isomer. Key Impurity: Minor amounts of 2-O-benzyl or 2,3-di-O-benzyl derivatives if temperature is too high.

Protocol B: Regioselective Reductive Ring Opening

Objective: To install a benzyl ether at C4 or C6 by "opening" the pre-existing 4,6-benzylidene acetal. This is a "Trojan Horse" strategy: the benzylidene group acts as a protecting group first, then is converted into a benzyl ether at a specific position.[1]

Mechanism: The direction of ring opening is controlled by the Lewis acid and the hydride source.

  • Path 1 (Bulky/Silyl): Reaction with Et

    
    SiH/TFA creates a sterically demanding transition state, favoring the primary oxygen (C6) attacking the silicon, leaving the benzyl group on the secondary oxygen (C4).[1] Result: 4-O-Bn, 6-OH. 
    
  • Path 2 (Coordinating/Borane): Reaction with LiAlH

    
    /AlCl
    
    
    
    or BH
    
    
    involves coordination to O6 (the more basic/accessible oxygen), directing the hydride to C1 of the acetal.[1] Result: 6-O-Bn, 4-OH.
Data Table: Reagent Selection for Regiocontrol
Target ProductReagent SystemSolventSelectivity (Ratio)Reference
4-O-Benzyl (6-OH free)Et

SiH / TFA
CH

Cl

(0°C)
>19:1DeNinno et al.
4-O-Benzyl (6-OH free)NaCNBH

/ HCl
THF / Et

O
>15:1Garegg et al.
6-O-Benzyl (4-OH free)BH

·THF / Bu

BOTf
THF (0°C)>19:1Shie et al.
6-O-Benzyl (4-OH free)LiAlH

/ AlCl

Et

O / CH

Cl

~85:15Liptak et al.
Protocol B1: Synthesis of 4-O-Benzyl-D-Glucose Derivative (Accessing 6-OH)
  • Setup: Dissolve the methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (fully protected at C2/C3 if necessary, e.g., 2,3-di-O-benzyl) in anhydrous CH
    
    
    
    Cl
    
    
    (0.1 M).
  • Reagents: Add molecular sieves (4Å) and cool to 0 °C.

  • Addition: Add Triethylsilane (Et

    
    SiH, 5.0 equiv) followed by Trifluoroacetic acid (TFA, 5.0 equiv) dropwise.
    
    • Note: The large excess is required to drive the equilibrium and prevent acid-catalyzed hydrolysis of the acetal back to the diol.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (product is more polar than starting material).[1]

  • Work-up: Carefully quench with saturated NaHCO

    
     (gas evolution!). Extract with DCM.[2]
    
  • Outcome: High yield (>85%) of the 4-O-benzyl ether with a free primary alcohol at C6, ready for oxidation or phosphorylation.

Advanced Note: Organoboron Catalysis (The "Taylor" Method)[1][4]

For researchers seeking metal-free or catalytic alternatives, the use of diarylborinic acid derivatives (e.g., 2-aminoethyl diphenylborinate) represents the state-of-the-art.

  • Concept: The borinic acid forms a reversible covalent bond with the diol. In glucose, while cis-diols are absent, these catalysts can activate the anomeric position or specific equatorial hydroxyls via H-bonding networks.

  • Application: This is particularly effective for regioselective alkylation of the anomeric center (reducing sugars) or C3 in specific glycosides, though the Stannylene method (Protocol A) remains more generalized for the 4,6-benzylidene scaffold.[1]

  • Reference: See Chan & Taylor, Org.[1][3] Lett. 2011 for specific conditions using borinic acid catalysis for alkylation.[4]

References

  • David, S., & Hanessian, S. (1985).[1][5] Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.[1][5] Link

  • Chan, L., & Taylor, M. S. (1985).[1] Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative. Organic Letters, 13(12), 3090-3093.[1] Link[1]

  • Garegg, P. J., Hultberg, H., & Wallin, S. (1982).[1] A novel, reductive ring-opening of carbohydrate benzylidene acetals.[3] Carbohydrate Research, 108(1), 97-101.[1] Link[1]

  • Shie, C. R., Tzeng, Z. H., Kulkarni, S. S., Uang, B. J., & Hung, S. C. (2003).[1] Regioselective reductive opening of 4,6-O-benzylidene acetals with borane-THF/Bu2BOTf. Angewandte Chemie International Edition, 42(4), 487-489.[1] Link[1]

  • Demchenko, A. V. (2003).[1] 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry, 7(1), 35-79.[1] Link

Sources

Application Notes and Protocols: Enzymatic and Chemoenzymatic Transformations of 3-O-Benzyl-d-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of enzymatic reactions involving 3-O-Benzyl-d-glucose. This selectively protected monosaccharide is a cornerstone in modern carbohydrate chemistry, serving as a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and pharmaceuticals.[1][] The strategic placement of the benzyl ether at the C-3 position offers stability across a range of reaction conditions and directs enzymatic or chemical modifications to the other hydroxyl groups.[1][3] This document details field-proven protocols for key chemoenzymatic applications, including glycosidase-catalyzed transglycosylation for oligosaccharide synthesis and oxidase-mediated transformations for the production of rare sugars. We will also address the critical subsequent step of chemical debenzylation, a necessary component of the overall synthetic workflow. The methodologies presented herein emphasize high selectivity, mild reaction conditions, and reproducible outcomes, reflecting the core principles of green chemistry in advanced organic synthesis.[4]

Introduction: The Strategic Importance of this compound

This compound is a derivative of D-glucose where the hydroxyl group at the C-3 position is masked by a benzyl ether. This modification is of profound strategic importance for several reasons:

  • Chemical Stability: The benzyl ether is robust and stable under a wide variety of reaction conditions, including acidic and basic environments where other protecting groups like acetates might be labile.

  • Regioselective Control: By protecting the C-3 hydroxyl, subsequent reactions are directed to the remaining free hydroxyls (C-1, C-2, C-4, C-6). This control is fundamental for the programmed, step-wise assembly of complex carbohydrates.

  • Substrate for Mechanistic Studies: In biotechnology, it serves as an invaluable tool for probing enzyme kinetics and mechanisms, helping to elucidate metabolic pathways.[1]

  • Pharmaceutical Intermediate: Its structural properties make it a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.[1][]

Enzymatic methods offer a powerful toolkit for modifying such protected sugars, providing unparalleled stereo- and regioselectivity under mild, aqueous conditions that are often unattainable with classical chemical methods.

Chemoenzymatic Synthesis of Disaccharides via Glycosidase-Catalyzed Transglycosylation

The formation of glycosidic bonds is a central reaction in carbohydrate chemistry. While chemical glycosylation is effective, it often requires harsh conditions and complex protecting group strategies. Glycosidases, enzymes that naturally hydrolyze glycosidic bonds, can be repurposed to catalyze their formation through a process called transglycosylation.[5][6] In this workflow, this compound acts as a glycosyl acceptor, receiving a sugar moiety from a glycosyl donor.

Causality of Experimental Design: The reaction can be controlled kinetically or thermodynamically. In a kinetically controlled approach, an activated donor (e.g., a p-nitrophenyl glycoside) is used, leading to a rapid, often irreversible transfer to the acceptor. The choice of enzyme is critical as it dictates the linkage type (α or β) and regioselectivity (e.g., 1→4, 1→6). The benzyl group at C-3 sterically hinders and electronically deactivates the adjacent hydroxyls, often favoring glycosylation at the primary C-6 position.

transglycosylation_workflow sub Substrate Preparation enz Enzymatic Reaction sub->enz Add Donor, Acceptor, Enzyme mon Reaction Monitoring enz->mon Incubate at Optimal Temp/pH que Quenching mon->que TLC/HPLC Check pur Purification que->pur Heat Inactivation or Filtration char Characterization pur->char Silica Gel Chromatography

Caption: General workflow for enzymatic transglycosylation.

Protocol 2.1: β-Galactosidase-Catalyzed Synthesis of a Gal-(β1→6)-Glc Disaccharide

This protocol describes a model synthesis using a commercially available β-galactosidase.

Materials:

  • This compound (Acceptor)

  • p-Nitrophenyl β-D-galactopyranoside (Donor)

  • β-Galactosidase from Aspergillus oryzae

  • Sodium Acetate Buffer (50 mM, pH 5.0)

  • Ethyl Acetate

  • Acetonitrile

  • Silica Gel for column chromatography

Procedure:

  • Substrate Solubilization: Dissolve this compound (1.0 eq) and p-nitrophenyl β-D-galactopyranoside (1.5 eq) in a minimal amount of acetonitrile. Add this solution to the 50 mM sodium acetate buffer (pH 5.0) to achieve a final acceptor concentration of 50-100 mM. Note: A co-solvent is often necessary to solubilize the protected acceptor in the aqueous buffer.

  • Enzymatic Reaction: Add β-galactosidase (e.g., 100 U per mmol of acceptor) to the substrate solution.

  • Incubation: Gently stir the reaction mixture at 37-45°C.

  • Monitoring: Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC) (e.g., mobile phase 10:1 Dichloromethane:Methanol). The formation of the more polar disaccharide product should be visible as a new spot with a lower Rf value than the starting materials. The release of yellow p-nitrophenol can also be monitored spectrophotometrically.

  • Quenching: Once the reaction reaches optimal conversion (or starts to favor hydrolysis), quench the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

  • Work-up and Extraction: Cool the mixture to room temperature and filter off the denatured enzyme. Concentrate the filtrate under reduced pressure to remove the acetonitrile. Extract the aqueous residue with ethyl acetate (3x) to remove the hydrophobic p-nitrophenol byproduct.

  • Purification: Lyophilize the remaining aqueous layer. Purify the resulting solid by flash column chromatography on silica gel to isolate the desired disaccharide product.

  • Characterization: Confirm the structure and linkage of the purified product using NMR spectroscopy and Mass Spectrometry.

ParameterConditionRationale / Expected Outcome
Enzyme Source β-Galactosidase (A. oryzae)Typically forms β(1→6) or β(1→4) linkages.
pH 5.0Optimal pH for many fungal glycosidases.
Temperature 37-45°CBalances enzyme activity and stability.
Donor:Acceptor Ratio 1.5 : 1A slight excess of the donor drives the reaction towards synthesis over hydrolysis.
Expected Yield 30-60%Transglycosylation yields are often moderate due to competing hydrolysis.

Regioselective Oxidation for Rare Sugar Synthesis

A cutting-edge application of enzymatic catalysis is the synthesis of rare sugars, which are highly valued for their potential in pharmaceuticals and nutraceuticals. A powerful chemoenzymatic strategy involves the regioselective oxidation of a protected sugar followed by stereoselective chemical reduction.

Principle: An engineered glycoside oxidase can be used to selectively oxidize a specific hydroxyl group of a protected glucose derivative to a ketone. For instance, a recently developed glycoside-3-oxidase regioselectively oxidizes 1-O-benzyl-D-glucoside at the C-3 position. This creates a 3-keto intermediate. Subsequent reduction of this ketone with a chemical reducing agent can be controlled to favor the formation of an epimer, such as D-allose, which differs from glucose in its stereochemistry at the C-3 position. The overall process transforms an abundant sugar into a rare one with high efficiency and selectivity.

rare_sugar_synthesis start 1-O-Benzyl-D-glucose oxidation Enzymatic Oxidation (Glycoside Oxidase) start->oxidation keto 1-O-Benzyl-3-keto-D-glucose (Intermediate) oxidation->keto reduction Chemical Reduction (e.g., NaBH4) keto->reduction epimer_prot 1-O-Benzyl-D-allose reduction->epimer_prot deprotect Debenzylation (e.g., Pd/C, H2) epimer_prot->deprotect final D-Allose (Rare Sugar) deprotect->final

Caption: Chemoenzymatic pathway for D-Allose synthesis.

Protocol 3.1: Chemoenzymatic Synthesis of D-Allose from 1-O-Benzyl-D-glucose

This protocol is adapted from a novel approach using an engineered glycoside oxidase.

Part A: Enzymatic Oxidation

  • Reaction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), dissolve 1-O-benzyl-D-glucoside.

  • Enzyme Addition: Add the engineered glycoside-3-oxidase and a catalase (to decompose the hydrogen peroxide byproduct).

  • Incubation: Stir the reaction at room temperature (25-30°C) while bubbling with O₂ or ensuring vigorous aeration, as oxygen is the co-substrate.

  • Monitoring: Track the consumption of the starting material and formation of the keto-derivative using HPLC or LC-MS.

  • Work-up: Upon completion, terminate the reaction by filtering out the enzyme or by heat inactivation. The resulting solution containing the 1-O-benzyl-3-keto-D-glucose intermediate is used directly in the next step.

Part B: Stereoselective Reduction and Deprotection

  • Reduction: Cool the aqueous solution from Part A to 0°C. Add a stereoselective reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the pH. The reduction of the C-3 ketone yields the C-3 epimer, 1-O-benzyl-D-allose.

  • Quenching and Purification: After the reduction is complete, neutralize the reaction with acid and purify the 1-O-benzyl-D-allose intermediate.

  • Debenzylation: Subject the purified intermediate to catalytic hydrogenolysis as described in Section 4 to remove the benzyl group.

  • Final Product: After debenzylation and purification, D-allose is obtained with a high overall yield (reported up to 81%).

The Essential Step: Chemical Debenzylation

While this guide focuses on enzymatic reactions, a discussion of the deprotection of the benzyl group is mandatory for any practical application. Enzymatic removal of the highly stable benzyl ether is not a standard or widely applicable method. Therefore, chemoenzymatic synthesis almost universally concludes with a chemical debenzylation step. Catalytic hydrogenolysis is the most common and efficient method.[7]

Protocol 4.1: Standard Debenzylation via Catalytic Hydrogenolysis

This protocol provides a general guideline for the removal of benzyl ethers from sugar derivatives.[7]

Materials:

  • Benzyl-protected sugar (e.g., product from Protocol 2.1 or 3.1)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas supply (balloon or Parr shaker)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the benzyl-protected sugar in methanol in a round-bottom flask suitable for hydrogenation.

  • Inerting: Add the Pd/C catalyst. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry. Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Hydrogenation: Introduce hydrogen gas to the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction by TLC. The deprotected product is significantly more polar and will have a much lower Rf value. The reaction is complete when the starting material spot has completely disappeared.

  • Work-up: Carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected sugar. Further purification may be performed if necessary.

Troubleshooting IssuePotential CauseRecommended Solution[7]
Slow or Incomplete Reaction 1. Inactive catalyst2. Insufficient H₂ pressure3. Catalyst poisoning1. Use fresh Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).2. Use a high-pressure apparatus (e.g., Parr shaker) at 50-100 psi.3. Purify starting material to remove sulfur/halide traces; increase catalyst loading.
Partial Debenzylation Steric hindrance around the benzyl group.Increase reaction time, temperature (cautiously), or hydrogen pressure.
Side Reactions Presence of other reducible functional groups (e.g., alkynes, azides).This method is generally not compatible with other easily reducible groups. An alternative deprotection method may be required.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10978515, this compound. Retrieved from [Link]

  • Nilsson, K. G. (1988). Enzymatic synthesis of oligosaccharides. Trends in Biotechnology, 6(9), 256-264.
  • Taborda, A., Rénio, M., Ventura, M. R., & Martins, L. O. (2025). A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. Green Chemistry, 27, 1044-1052. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Glucose

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the benzylation of glucose. The benzylation of carbohydrates is a cornerstone of glycochemistry, serving as a robust method for protecting hydroxyl groups during complex multi-step syntheses.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The primary mechanism for benzylation is the Williamson ether synthesis, an SN2 reaction where alkoxides, formed by deprotonating the glucose hydroxyls with a strong base, nucleophilically attack a benzyl halide.[1] While straightforward in principle, the polyhydroxylated nature of glucose presents unique challenges in achieving desired outcomes, whether it be complete per-benzylation or selective protection of a single hydroxyl group.

Troubleshooting Guide

This section addresses specific issues that may arise during the benzylation of glucose, providing a logical framework for diagnosis and resolution.

Q1: Why is my reaction showing low or no conversion to the desired benzylated product?

Possible Causes and Solutions:

  • Inactive Base: Sodium hydride (NaH) is highly reactive and can be easily quenched by atmospheric moisture, appearing as a white or gray powder instead of a light gray dispersion.

    • Solution: Always use fresh NaH from a newly opened container. Ensure you are handling it under a strictly inert atmosphere (e.g., argon or nitrogen). If using a previously opened bottle, consider washing the NaH dispersion with anhydrous hexane or pentane to remove the mineral oil and any surface oxidation products, followed by drying under vacuum before use.

  • Presence of Water: Water will rapidly consume the strong base (especially NaH) and hydrolyze the benzylating agent.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous grade solvents. A technique involving reflux dehydration with a Dean-Stark trap can be employed when using solvents like toluene, particularly with bases like NaOH or KOH, to azeotropically remove water before and during the reaction.[2]

  • Insufficient Base or Benzylating Agent: For per-benzylation, a stoichiometric excess of both base and benzylating agent is required to drive the reaction to completion.

    • Solution: For complete benzylation of a monosaccharide, a molar ratio of glucose to base to benzylating agent of at least 1:4-5:4-5 is recommended.[2] Monitor the reaction by TLC; if it stalls, a sequential addition of more base followed by the benzylating agent can be attempted.

  • Steric Hindrance: Some hydroxyl groups are sterically hindered, making them less reactive.

    • Solution: The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can dramatically accelerate the reaction.[3] The in-situ formation of benzyl iodide, a more reactive alkylating agent, and the formation of a "loose ion pair" with the alkoxide increases nucleophilicity and overcomes steric barriers.[3] This can reduce reaction times from 24 hours at reflux to as little as 10 minutes at room temperature.[3]

Q2: My TLC plate shows a complex mixture of spots, including partially benzylated intermediates. How can I drive the reaction to completion?

Possible Causes and Solutions:

  • Poor Solubility: The starting glucose material or partially benzylated intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

    • Solution: Ensure vigorous stirring. For NaH-based reactions, DMF is an excellent solvent as it effectively dissolves both the starting material and intermediates.[1][4] If solubility remains an issue, a co-solvent like DMSO can be considered, though it may complicate workup.[5]

  • Insufficient Reaction Time or Temperature: The reaction may simply be kinetically slow.

    • Solution: Allow the reaction to stir for a longer period (e.g., 24 hours), monitoring periodically by TLC.[1] Gentle heating (40-50 °C) can increase the reaction rate, but be cautious of potential side reactions. As mentioned above, adding a catalyst like TBAI is a highly effective strategy to accelerate the reaction without resorting to high temperatures.[3]

Q3: I am observing significant formation of side products like benzyl alcohol and dibenzyl ether. What causes this and how can it be prevented?

Possible Causes and Solutions:

  • Reaction with Residual Water: If the base is not completely consumed by the glucose hydroxyls, it can react with any residual water to form hydroxide ions. These can then attack the benzyl bromide, leading to benzyl alcohol, which can be further benzylated to form dibenzyl ether.

    • Solution: This reinforces the critical need for strictly anhydrous conditions.[2]

  • Solvent Choice: Certain solvents, like DMSO and DMF, can be problematic in some systems, promoting side reactions.[2]

    • Solution: If side products are a major issue, consider switching to a less reactive solvent system. A two-phase system using a non-polar solvent like toluene with a phase-transfer catalyst (PTC) can sometimes provide a cleaner reaction profile.[2]

Frequently Asked Questions (FAQs)

This section covers broader topics related to experimental design and optimization.

Q1: How do I choose the right base for my benzylation reaction (e.g., NaH vs. KOH)?

The choice of base is critical and depends on the desired outcome, scale, and safety considerations.

  • Sodium Hydride (NaH): This is the most common base for achieving complete per-benzylation.[1] It is highly effective because it irreversibly deprotonates the hydroxyls, driving the reaction forward as hydrogen gas evolves.[1] However, NaH is flammable and reacts violently with water, requiring careful handling under an inert atmosphere.[1][2] It is ideal for lab-scale syntheses where anhydrous conditions can be meticulously controlled.

  • Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): These are less expensive and safer alternatives to NaH, making them more suitable for large-scale industrial applications.[2] However, the reaction generates water, which can lead to side reactions and requires removal, often by azeotropic distillation.[2] These reactions often require higher temperatures or the use of a phase-transfer catalyst to be efficient.[2]

Q2: What is the role of a phase transfer catalyst like TBAI, and when should I use it?

A phase transfer catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) is an invaluable tool for accelerating sluggish benzylation reactions.

  • Mechanism of Action: TBAI facilitates the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the benzyl halide resides. More importantly, in a homogenous system (like NaH in THF/DMF), the iodide ion from TBAI displaces the bromide on benzyl bromide to form benzyl iodide in situ. Benzyl iodide is a much more reactive electrophile (iodide is a better leaving group than bromide).

  • When to Use: TBAI should be considered whenever you encounter a slow or incomplete reaction, particularly when trying to benzylate a sterically hindered hydroxyl group.[3] It allows for significantly milder reaction conditions (lower temperature, shorter time), which can improve the overall yield and purity by minimizing degradation and side reactions.[3]

Q3: How can I achieve regioselective benzylation instead of per-benzylation?

Achieving regioselectivity requires exploiting the inherent differences in the reactivity of glucose's hydroxyl groups.

  • Inherent Reactivity: The primary hydroxyl at the C6 position is the most nucleophilic and least sterically hindered, making it the most reactive site.[4] The general reactivity order for the other hydroxyls in glucose is 2-OH > 3-OH > 4-OH.[6]

  • Strategies for Selectivity:

    • Stoichiometric Control: Using a limited amount of the benzylating agent (e.g., 1.0-1.3 equivalents) will favor reaction at the most reactive site, typically C6.[4]

    • Low Temperature: Running the reaction at very low temperatures (e.g., -35 °C) can enhance the kinetic differences between the hydroxyl groups, improving selectivity.[6]

    • Multi-anion Formation: A method involving the use of excess NaH (e.g., 4 equivalents) to form a "multi-anion" followed by the addition of a limited amount of benzyl bromide has been shown to give good yields of the 6-O-benzyl derivative.[4]

    • Protecting Group Strategies: For selective benzylation at positions other than C6, a common strategy is to first protect the more reactive hydroxyls with temporary protecting groups (e.g., forming a 4,6-O-benzylidene acetal), perform the benzylation on the remaining free hydroxyls, and then remove the temporary protecting group.

Q4: What are the critical safety precautions when working with reagents like sodium hydride and benzyl bromide?
  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[1]

    • Precautions: Always handle in a fume hood under an inert atmosphere (argon or nitrogen). Never add water directly to NaH. To quench a reaction, slowly add isopropanol or ethanol first to consume excess NaH before adding water.

  • Benzyl Bromide (BnBr): A lachrymator (causes tearing) and is corrosive and toxic.[1]

    • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data & Protocols

Table 1: Comparison of Common Benzylation Conditions
Starting MaterialBase (Equiv.)Benzylating Agent (Equiv.)SolventCatalyst (mol%)Temperature (°C)Time (h)Typical OutcomeReference
D-GlucopyranoseNaH (5.0)Benzyl Bromide (5.0)Anhydrous DMFNone0 to RT12-24Per-benzylation[1]
Methyl GlucosideKOH (4.0-5.0)Benzyl Chloride (4.0-5.0)TolueneNone60-150 (Reflux)VariesPer-benzylation[2]
Diacetone-D-glucoseNaH (1.0)Benzyl Bromide (1.0)Anhydrous THFTBAI (10)RT~0.17 (10 min)Mono-benzylation[3]
1-O-Phenyl GlucoseNaH (4.0)Benzyl Bromide (1.3)Anhydrous DMFNone2016-O-benzylation[4]
Experimental Workflow: Per-benzylation of D-Glucose

This protocol is a standard method for achieving complete benzylation.[1]

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry glassware under flame/oven p2 Add NaH (60% dispersion) to flask p1->p2 p3 Suspend NaH in anhydrous DMF p2->p3 p4 Add D-Glucose to suspension p3->p4 r1 Cool to 0°C (ice bath) p4->r1 r2 Stir for 30-60 min (H₂ evolution ceases) r1->r2 r3 Slowly add Benzyl Bromide r2->r3 r4 Warm to RT, stir 12-24h r3->r4 r5 Monitor by TLC r4->r5 w1 Quench with MeOH/H₂O r5->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry (Na₂SO₄), concentrate w3->w4 w5 Purify via Column Chromatography w4->w5

Caption: General workflow for the per-benzylation of D-glucose using NaH.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common reaction failures.

G problem Problem: Low Yield / Incomplete Reaction cause1 Cause: Inactive Reagents? problem->cause1 cause2 Cause: Poor Kinetics? problem->cause2 cause3 Cause: Side Reactions? problem->cause3 sol1a Use fresh NaH from new container cause1->sol1a sol1b Use anhydrous grade solvents & dry glassware cause1->sol1b sol2a Increase reaction time (monitor by TLC) cause2->sol2a sol2b Add TBAI catalyst (1-10 mol%) cause2->sol2b sol2c Gently warm reaction (e.g., 40°C) cause2->sol2c sol3a Ensure anhydrous conditions to prevent hydrolysis cause3->sol3a sol3b Consider alternative solvent (e.g., THF, Toluene) cause3->sol3b

Caption: Decision tree for troubleshooting low-yield benzylation reactions.

References

  • Optimized conditions for regioselective benzoylations - ResearchGate. Available at: [Link]

  • Benzylation of glycoside derivatives la-f - ResearchGate. Available at: [Link]

  • Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning - National Institutes of Health. Available at: [Link]

  • Process for benzylation of monoglycosides - Google Patents.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Royal Society of Chemistry. Available at: [Link]

  • New Method for the Benzylation of Hindered Sugar Hydroxyls - Organic Chemistry Portal. Available at: [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. Available at: [Link]

  • Benzylation of sugar polyols by means of the PTC method - ResearchGate. Available at: [Link]

  • Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Royal Society of Chemistry. Available at: [Link]

  • SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES - De Gruyter. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - ACS Publications. Available at: [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - Beilstein Journals. Available at: [Link]

Sources

Validation & Comparative

The Strategic Advantage of 3-O-Benzyl-d-glucose in Complex Carbohydrate Synthesis: A Comparative Guide to Silyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of carbohydrate chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. This guide provides an in-depth technical comparison of 3-O-Benzyl-d-glucose and silyl-protected glucose derivatives, offering experimental insights and data to inform the rational design of complex oligosaccharide and glycoconjugate syntheses.

Introduction: The Pivotal Role of Protecting Groups in Carbohydrate Chemistry

The polyhydroxylated nature of monosaccharides presents a formidable challenge in their chemical manipulation. To achieve regioselective reactions and control stereochemical outcomes during glycosylation, a sophisticated strategy of protecting and deprotecting hydroxyl groups is paramount. Among the arsenal of protecting groups, benzyl ethers and silyl ethers have emerged as workhorses in carbohydrate synthesis. This guide will specifically explore the nuanced advantages of employing a benzyl group at the C-3 position of glucose, a strategic choice that can profoundly influence reactivity and stereoselectivity, in comparison to the more sterically demanding and electronically distinct silyl protecting groups.

The Enduring Robustness of the Benzyl Ether: A Shield for Demanding Transformations

The benzyl (Bn) group, introduced as an ether linkage, is a stalwart in carbohydrate chemistry, primarily due to its exceptional stability across a wide range of reaction conditions.[1] Unlike silyl ethers, which can be labile under acidic or nucleophilic conditions, benzyl ethers are remarkably resilient, offering a "permanent" protecting group that can withstand the rigors of multi-step syntheses.[1] This robustness is a key advantage when subsequent reaction steps involve harsh reagents that might compromise more delicate protecting groups.

Key Advantages of the Benzyl Group at the 3-Position:

  • Chemical Stability: Benzyl ethers are stable to both acidic and basic conditions, a crucial feature for orthogonal protection strategies in the synthesis of complex oligosaccharides.[1] This allows for the selective removal of other protecting groups, such as esters or silyl ethers, without affecting the benzyl ether.

  • Non-Participating Nature: As a non-participating group, the 3-O-benzyl ether does not form a covalent intermediate with the anomeric center during glycosylation.[2] This provides a predictable electronic environment at the reaction center, with the stereochemical outcome being primarily governed by other factors like the C-2 protecting group, the solvent, and the promoter.

  • Defined Stereochemical Influence: While non-participating, the stereochemical outcome of glycosylations with 3-O-benzyl protected donors is not arbitrary. The steric and electronic properties of the benzyl group, in concert with other protecting groups on the pyranose ring, contribute to a conformational bias that can favor the formation of either α- or β-glycosidic linkages. For instance, in certain systems, the presence of a benzyl ether at C-3 can influence the torsional angle between the C-2 and C-3 substituents, which in turn affects the accessibility of the anomeric center to the incoming nucleophile.[3]

  • Clean and Reliable Deprotection: The removal of benzyl ethers is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and high-yielding method that generally does not affect other functional groups.[1] This clean deprotection is a significant advantage in the final stages of a synthesis, minimizing the risk of side reactions and simplifying purification.

Silyl Ethers: Masters of Steric Hindrance and Orthogonality

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer a distinct set of advantages, primarily centered around their steric bulk and unique deprotection conditions.[4] Their ability to selectively protect the sterically less hindered primary alcohol at the C-6 position is a classic example of their utility.[5] However, when employed at a secondary position like C-3, their properties present a different set of considerations compared to the benzyl group.

Key Characteristics of Silyl Groups at the 3-Position:

  • Steric Influence: The significant steric bulk of silyl groups can have a profound impact on the conformation of the glucose ring and, consequently, on the stereochemical outcome of glycosylation reactions.[4] In some cases, bulky silyl groups at the C-3 position can lead to poor stereoselectivity in glycosylation due to unfavorable steric interactions.[3]

  • Orthogonal Deprotection: The defining feature of silyl ethers is their lability towards fluoride ions (e.g., TBAF). This provides a powerful orthogonal deprotection strategy, allowing for the selective removal of silyl ethers in the presence of benzyl ethers, esters, and other common protecting groups.[6] This orthogonality is a cornerstone of modern complex oligosaccharide synthesis.

  • Tunable Stability: The stability of silyl ethers can be modulated by the steric bulk of the substituents on the silicon atom. For example, a triethylsilyl (TES) group is more labile than a tert-butyldiphenylsilyl (TBDPS) group. This allows for a "graduated lability" within a synthetic sequence.

Comparative Analysis: 3-O-Benzyl vs. 3-O-Silyl in Glycosylation

The choice between a benzyl and a silyl protecting group at the C-3 position of a glucose donor can lead to divergent outcomes in glycosylation reactions. The following table summarizes a qualitative comparison based on established principles in carbohydrate chemistry.

FeatureThis compound3-O-Silyl-D-glucose (e.g., TBDMS)
Stability High stability to a wide range of acidic and basic conditions.Moderate stability; labile to strong acid and fluoride ions.
Steric Hindrance ModerateHigh
Influence on Stereoselectivity Predictable influence based on conformational bias; generally non-participating.Can lead to unpredictable stereoselectivity due to significant steric hindrance.
Deprotection Catalytic hydrogenolysis (mild, high-yielding).Fluoride-mediated cleavage (orthogonal to many other groups).
Orthogonality Orthogonal to acid- and base-labile groups (e.g., silyl ethers, esters).Orthogonal to hydrogenolysis-labile groups (e.g., benzyl ethers, Cbz).

While direct, side-by-side quantitative data for the glycosylation of this compound versus a 3-O-silyl-d-glucose donor under identical conditions is sparse in the literature, the general principles are well-established. For instance, a study on the influence of protecting groups on stereoselectivity noted that bulky silyl groups at the O-3 position of a mannosyl donor led to poor selectivity, even with a participating group at C-2.[3] This suggests that the steric clash of the silyl group can override other directing effects.

Conversely, the use of per-O-benzylated glycosyl donors is a common and reliable strategy for achieving high yields in glycosylation reactions, with the stereoselectivity being effectively controlled by other factors.[7]

Experimental Protocols

Synthesis of a 3-O-Benzylated Glucose Derivative

A common strategy to achieve a 3-O-benzylated glucose derivative involves the use of a temporary protecting group for the 1, 2, 4, and 6 positions, followed by benzylation of the free 3-OH and subsequent removal of the temporary groups. A more direct, though less common, regioselective benzylation can be challenging. A representative multi-step synthesis is outlined below.

Protocol: Synthesis of Methyl 3-O-Benzyl-α-D-glucopyranoside

  • Protection of C-4 and C-6: Start with methyl α-D-glucopyranoside. React with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid in DMF to form the 4,6-O-benzylidene acetal.

  • Protection of C-2: The resulting diol at C-2 and C-3 can be selectively protected at the more reactive C-2 position using a suitable protecting group, for example, an acetyl group, by reaction with acetic anhydride in pyridine at low temperature.

  • Benzylation of C-3: The free hydroxyl group at C-3 is then benzylated using benzyl bromide and a base such as sodium hydride in an anhydrous solvent like DMF.

  • Deprotection of C-2, C-4, and C-6: The acetyl group at C-2 can be removed under basic conditions (e.g., sodium methoxide in methanol). The 4,6-O-benzylidene acetal can then be removed by catalytic hydrogenolysis or mild acid hydrolysis to yield the desired methyl 3-O-benzyl-α-D-glucopyranoside.

Glycosylation using a 3-O-Benzylated Glucose Donor

Protocol: Glycosylation of a 3-O-Benzylated Glucosyl Donor with a Primary Alcohol

  • Donor Preparation: The 3-O-benzylated glucose derivative is converted into a suitable glycosyl donor, for example, a trichloroacetimidate, by reacting it with trichloroacetonitrile in the presence of a base like DBU.

  • Glycosylation Reaction: The glycosyl donor (1.2 equivalents) and the primary alcohol acceptor (1 equivalent) are dissolved in an anhydrous solvent such as dichloromethane. The mixture is cooled to -40°C under an inert atmosphere. A catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a base (e.g., triethylamine), diluted with dichloromethane, and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired glycoside.

Visualizing the Strategic Choice: Protecting Group Logic

The decision to use a 3-O-benzyl group over a silyl group is often part of a larger, multi-step synthetic strategy. The following diagram illustrates the decision-making process based on the desired chemical transformations.

Protecting_Group_Strategy Start Synthetic Goal: Complex Oligosaccharide Downstream_Chem Planned Downstream Chemistry Start->Downstream_Chem Protecting_Group_Choice Choice of 3-OH Protecting Group Downstream_Chem->Protecting_Group_Choice Benzyl_Path Use 3-O-Benzyl Protecting_Group_Choice->Benzyl_Path Need for High Stability Silyl_Path Use 3-O-Silyl Protecting_Group_Choice->Silyl_Path Need for Orthogonal Fluoride Deprotection Benzyl_Adv Advantages: - High Stability - Predictable Reactivity - Clean Hydrogenolysis Benzyl_Path->Benzyl_Adv Silyl_Adv Advantages: - Orthogonal Deprotection (Fluoride) - Tunable Lability Silyl_Path->Silyl_Adv Final_Product Successful Synthesis of Target Molecule Benzyl_Adv->Final_Product Silyl_Adv->Final_Product

Caption: Decision workflow for selecting a C-3 protecting group.

Conclusion: A Matter of Strategic Foresight

The choice between a 3-O-benzyl and a 3-O-silyl protecting group in glucose chemistry is not merely a matter of preference but a strategic decision with far-reaching implications for the entire synthetic route. The robust and electronically predictable nature of the benzyl ether makes this compound an excellent choice for linear syntheses and when harsh reaction conditions are anticipated. In contrast, the unique fluoride lability of silyl ethers provides an indispensable tool for orthogonal strategies in the assembly of highly complex, branched oligosaccharides. Ultimately, a deep understanding of the properties and reactivity of each protecting group, as presented in this guide, empowers the synthetic chemist to make informed decisions, paving the way for the successful and efficient synthesis of challenging carbohydrate targets.

References

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3-O-Benzyl-d-glucose versus 3-O-methyl-d-glucose in glycosylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting 3-O-Protecting Groups in Glycosylation: A Comparative Analysis of 3-O-Benzyl-d-glucose and 3-O-methyl-d-glucose

In the intricate world of synthetic carbohydrate chemistry, the strategic selection of protecting groups is paramount to achieving desired outcomes in glycosylation reactions. These temporary modifications do more than simply mask reactive hydroxyl groups; they profoundly influence the reactivity of the glycosyl donor and the stereoselectivity of the newly formed glycosidic linkage.[1][2] This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a detailed comparison of two commonly employed ether protecting groups at the C3 position of D-glucose: the benzyl (Bn) ether and the methyl (Me) ether.

The choice between a 3-O-benzyl and a 3-O-methyl protecting group on a glucose donor is a critical decision that can dictate the success of a synthetic campaign. This choice impacts not only the immediate glycosylation event but also the downstream deprotection strategy. Here, we dissect the nuanced differences in their electronic and steric profiles, their consequent effects on reaction outcomes, and the practical considerations that guide their use in the laboratory.

The Decisive Role of the C3-Ether Substituent

Protecting groups exert their influence through a combination of electronic and steric effects. While the C2-protecting group is well-known for its direct role in neighboring group participation, substituents at other positions, like C3, contribute to the overall electronic character of the pyranose ring, thereby modulating the stability of key reaction intermediates.[3] They can render a glycosyl donor more reactive ("armed") or less reactive ("disarmed"), a concept that is foundational to modern oligosaccharide synthesis.[4]

Electronic Effects: The Armed vs. Disarmed Dichotomy

The electronic nature of the C3-substituent directly impacts the stability of the oxocarbenium ion, the key electrophilic intermediate in most glycosylation reactions.

  • This compound: The benzyl group is considered an electron-donating group (EDG).[5][6] This property arises from the electron-rich aromatic ring and its ability to stabilize the partial positive charge that develops at the anomeric center during the reaction. This stabilization lowers the activation energy for the formation of the oxocarbenium ion, making 3-O-benzyl-protected donors more reactive, or "armed" .[4] This heightened reactivity often allows for glycosylation under milder conditions.

  • 3-O-Methyl-d-glucose: The methyl group is also electron-donating, but to a lesser extent than the benzyl group.[7] Consequently, a 3-O-methyl-d-glucose donor is less reactive than its benzylated counterpart. While not as "disarmed" as a donor with electron-withdrawing acyl groups, its reduced reactivity can be strategically advantageous, particularly in one-pot sequential glycosylation schemes.[8]

The following diagram illustrates the influence of the C3-substituent on the stability of the oxocarbenium ion intermediate, a key factor in determining donor reactivity.

G cluster_donor Glycosyl Donor Activation cluster_intermediate Intermediate Formation cluster_product Glycoside Formation Donor Glycosyl Donor (e.g., Thioglycoside) Activated Activated Donor-Promoter Complex Donor->Activated Promoter (e.g., NIS/TfOH) Oxocarbenium Oxocarbenium Ion Intermediate Activated->Oxocarbenium -LG C3_Bn 3-O-Benzyl Group (More EDG) Stabilizes (+) Oxocarbenium->C3_Bn Electronic Influence C3_Me 3-O-Methyl Group (Less EDG) Less Stabilization Oxocarbenium->C3_Me Alpha_Product α-Glycoside Oxocarbenium->Alpha_Product Beta_Product β-Glycoside Oxocarbenium->Beta_Product Acceptor Acceptor-OH Acceptor->Oxocarbenium Nucleophilic Attack G cluster_refinement Refinement based on Reactivity Start Start: Select 3-O-Protecting Group for D-Glucose Donor Q1 Is the C3-OH group required to be deprotected in the final target? Start->Q1 Start->Q1 Q2 Is high donor reactivity ('arming') needed for a challenging glycosylation? Q1->Q2 Yes Use_Bn Choice: this compound - Orthogonal Deprotection - Higher Reactivity Q1->Use_Bn Yes Use_Me Choice: 3-O-Methyl-d-glucose - Permanent Protection - Moderate Reactivity Q1->Use_Me No Q1->Use_Me No Yes_Node YES No_Node NO Q2->Use_Bn Yes Q2->Use_Bn Yes Q2->Use_Me No/Not Critical Consider_Other Consider 3-O-Benzyl for its versatility or other groups based on the specific acceptor's needs. Q2->Consider_Other No

Caption: Decision workflow for selecting C3-ether protection.

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step procedures for the synthesis of the precursor molecules and a general glycosylation reaction.

Protocol 1: Synthesis of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-D-glucose

This protocol outlines a common route to prepare a 3-O-benzyl-protected glucose building block, starting from a selectively protected intermediate. This approach ensures regioselectivity.

  • Preparation of Diacetone Glucose: Start with D-glucose. Treat with acetone and a catalytic amount of acid (e.g., H₂SO₄) or a Lewis acid to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This selectively exposes the C3-hydroxyl group. [9]2. Benzylation: Dissolve the diacetone glucose from Step 1 in a suitable anhydrous solvent like DMF or THF. Add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq.) dropwise and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis and Acetylation: The crude 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is then hydrolyzed using aqueous acetic acid to remove the isopropylidene groups.

  • The resulting this compound is then per-acetylated using acetic anhydride in pyridine to yield the title compound, which can be purified by silica gel chromatography.

Protocol 2: Synthesis of 3-O-methyl-D-glucose

Similar to the benzylation protocol, selective protection is key.

  • Selective Protection: Begin with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as described in Protocol 1, Step 1. [9]2. Methylation: Dissolve the protected glucose in anhydrous DMF. Add sodium hydride (NaH, 1.2 eq.) at 0 °C. After stirring for 30 minutes, add methyl iodide (MeI, 1.5 eq.). Let the reaction proceed at room temperature overnight.

  • Workup: Quench and extract the product as described in Protocol 1, Step 4.

  • Deprotection: The crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is hydrolyzed with a strong acid (e.g., trifluoroacetic acid in water) to remove the acetonides and yield 3-O-methyl-D-glucose. [10][11]Purification is typically achieved by chromatography.

Protocol 3: General Glycosylation using a Thioglycoside Donor

This protocol describes a common activation method for glycosylation. The reactivity difference between the 3-O-benzyl and 3-O-methyl donors will influence the optimal conditions.

  • Materials: Glycosyl donor (e.g., ethyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-β-D-glucopyranoside), glycosyl acceptor (with one free hydroxyl, 1.2 eq.), N-Iodosuccinimide (NIS, 1.5 eq.), trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq., catalytic), and anhydrous dichloromethane (DCM) as solvent. Activated 4Å molecular sieves are essential.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves. Add anhydrous DCM via syringe.

  • Initiation: Cool the mixture to the desired starting temperature. For the more reactive 3-O-benzyl donor , a starting temperature of -40 °C to -20 °C is appropriate. For the less reactive 3-O-methyl donor , a higher starting temperature of -20 °C to 0 °C may be necessary.

  • Add NIS to the stirring mixture. After 5 minutes, add the catalytic amount of TfOH (as a dilute solution in DCM) dropwise.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-90 minutes.

  • Quenching and Workup: Quench the reaction by adding triethylamine (Et₃N). Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is purified by silica gel column chromatography to separate the α and β anomers and other impurities.

Conclusion

The choice between this compound and 3-O-methyl-d-glucose in glycosylation is a strategic decision governed by the principles of reactivity and synthetic end-goals. The 3-O-benzyl group offers the advantages of increased donor reactivity and orthogonal deprotection, making it a versatile and widely used tool for the synthesis of complex oligosaccharides. [12]In contrast, the 3-O-methyl group provides a robust, permanent protecting group, which is ideal for specific applications such as metabolic probes or when the C3-hydroxyl is not required in the final product. A thorough understanding of their respective electronic properties, steric demands, and chemical liabilities is essential for the rational design of effective glycosylation strategies.

References

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  • Zhang, Z., et al. (2001). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Carbohydrate Research, 333(4), 305–309. Available at: [Link]

  • Canadian Science Publishing. SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. Canadian Journal of Research. Available at: [Link]

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